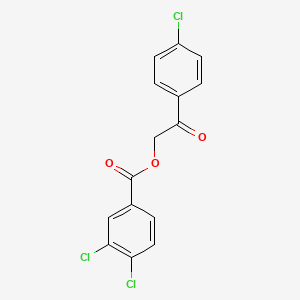![molecular formula C16H15ClN2O2S B5716445 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPTH is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to exhibit antitumor and anti-inflammatory effects.
Mécanisme D'action
CPTH exerts its effects by inhibiting the activity of histone acetyltransferase (N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide), an enzyme that catalyzes the acetylation of histone proteins. This inhibition leads to the suppression of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPTH has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress tumor cell proliferation. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CPTH is its potent inhibitory activity against N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide, which makes it an attractive candidate for therapeutic applications. However, one of the limitations of CPTH is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on CPTH. One potential direction is the development of more potent and selective inhibitors of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide activity. Another direction is the investigation of the potential therapeutic applications of CPTH in other diseases, such as neurodegenerative disorders. Additionally, the development of more efficient synthetic routes for CPTH could lead to its broader use in scientific research.
Méthodes De Synthèse
The synthesis of CPTH involves the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the intermediate 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 4-ethoxybenzoyl chloride to form CPTH.
Applications De Recherche Scientifique
CPTH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CPTH has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor cell proliferation. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-21-14-9-3-11(4-10-14)15(20)19-16(22)18-13-7-5-12(17)6-8-13/h3-10H,2H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWQUTOABKSRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

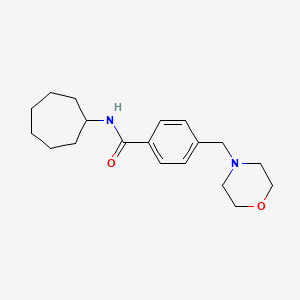
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)
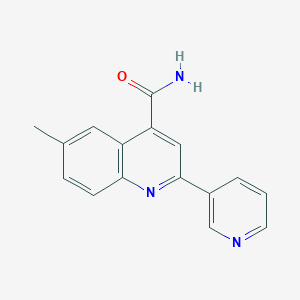
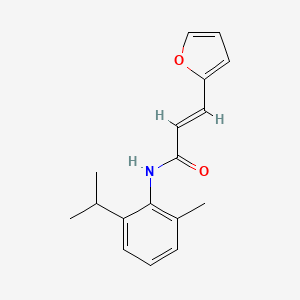

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)

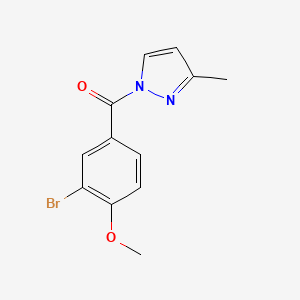
![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
